molecular formula C25H24N2 B10934265 1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Katalognummer: B10934265
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: QVOPQYQDARIRRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

The synthesis of 1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbenzyl hydrazine with 3,5-bis(4-methylphenyl)-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction typically proceeds at elevated temperatures and may require a catalyst to enhance the yield and selectivity of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and cost-effectiveness in industrial settings.

Analyse Chemischer Reaktionen

1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological activity and binding affinity.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against various diseases, including cancer, inflammation, and infectious diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

    1-(3-Methylbenzyl)-3,5-diphenyl-1H-pyrazol: Dieser Verbindung fehlen die zusätzlichen Methylgruppen an den Phenylringen, was sich auf ihre chemische Reaktivität und biologische Aktivität auswirken kann.

    1-(4-Methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazol: Die Position der Methylgruppe am Benzylring ist unterschiedlich, was möglicherweise zu Variationen in ihren Eigenschaften und Anwendungen führt.

    1-(3-Chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazol: Das Vorhandensein eines Chloratoms anstelle einer Methylgruppe führt zu unterschiedlichen elektronischen und sterischen Effekten, die das Verhalten der Verbindung in chemischen und biologischen Systemen beeinflussen.

Eigenschaften

Molekularformel

C25H24N2

Molekulargewicht

352.5 g/mol

IUPAC-Name

3,5-bis(4-methylphenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H24N2/c1-18-7-11-22(12-8-18)24-16-25(23-13-9-19(2)10-14-23)27(26-24)17-21-6-4-5-20(3)15-21/h4-16H,17H2,1-3H3

InChI-Schlüssel

QVOPQYQDARIRRA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC(=C3)C)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.